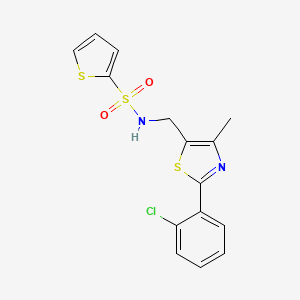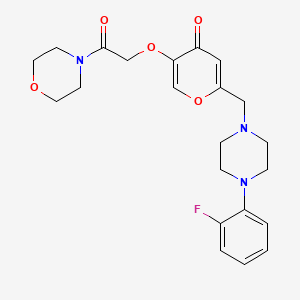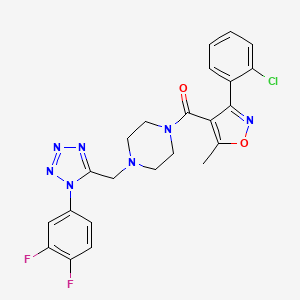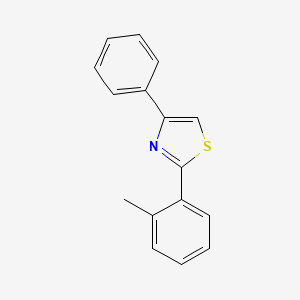
2-(2-Methylphenyl)-4-phenylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenyl)-4-phenylthiazole, also known as MPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazole family and is characterized by its unique structure that consists of a thiazole ring attached to two aromatic rings. In
作用机制
The mechanism of action of 2-(2-Methylphenyl)-4-phenylthiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. For instance, this compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. This compound also decreases the levels of reactive oxygen species (ROS), which are implicated in the development of oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response.
实验室实验的优点和局限性
2-(2-Methylphenyl)-4-phenylthiazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. This compound is also soluble in a variety of solvents, which makes it easy to use in various assays. However, this compound has some limitations as well. It has low water solubility, which can limit its use in some assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of 2-(2-Methylphenyl)-4-phenylthiazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its therapeutic potential. Additionally, more studies are needed to assess the safety and efficacy of this compound in vivo to determine its potential as a drug candidate.
合成方法
The synthesis of 2-(2-Methylphenyl)-4-phenylthiazole involves the condensation of 2-acetylbiphenyl and phenylthiourea in the presence of a base such as sodium hydroxide. This reaction leads to the formation of this compound as a yellow crystalline solid with a melting point of 166-167°C.
科学研究应用
2-(2-Methylphenyl)-4-phenylthiazole has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Li et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Wang et al. demonstrated the anti-inflammatory effects of this compound in a mouse model of acute lung injury.
属性
IUPAC Name |
2-(2-methylphenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-7-5-6-10-14(12)16-17-15(11-18-16)13-8-3-2-4-9-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGNEJOKDCWVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

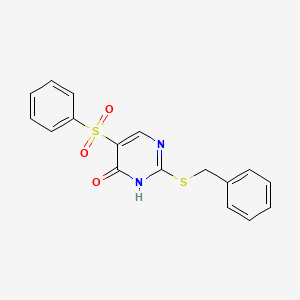
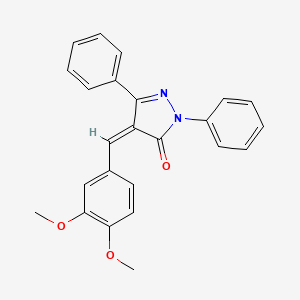
![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)
![2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2563657.png)
![2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563658.png)
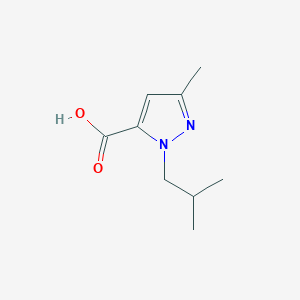
![Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2563660.png)
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563667.png)
![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)

